Anemarsaponin B

Inflammation NF-κB Signaling Immunology

Inconsistent saponin sourcing leads to irreproducible pathway studies. Anemarsaponin B is a rigorously authenticated furostanol saponin that provides clean, mechanism-specific NF-κB modulation without confounding cytotoxicity. - Blocks p65 nuclear translocation via IκBα phosphorylation, validated in RAW 264.7 macrophages [provided evidence]. - No antiproliferative activity in HepG2/SGC7901 (IC50 >100 µM), ensuring viability-independent anti-inflammatory data. - Unlike spirostanol saponins, does not inhibit CYP3A4/2D6/2E1, making it an ideal negative control for drug-interaction assays.

Molecular Formula C45H74O18
Molecular Weight 903.069
CAS No. 185432-00-2
Cat. No. B591322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnemarsaponin B
CAS185432-00-2
Molecular FormulaC45H74O18
Molecular Weight903.069
Structural Identifiers
SMILESCC1=C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)CCC(C)COC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C45H74O18/c1-19(18-57-41-38(55)35(52)32(49)28(15-46)60-41)5-8-26-20(2)31-27(59-26)14-25-23-7-6-21-13-22(9-11-44(21,3)24(23)10-12-45(25,31)4)58-43-40(37(54)34(51)30(17-48)62-43)63-42-39(56)36(53)33(50)29(16-47)61-42/h19,21-25,27-43,46-56H,5-18H2,1-4H3
InChIKeyROHLIYKWVMBBFX-AMMIEGAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anemarsaponin B: NF-κB Pathway Activity


Anemarsaponin B (CAS 185432-00-2), also known as Timosaponin C, is a furostanol steroidal saponin isolated from the rhizomes of *Anemarrhena asphodeloides* [1]. It is characterized by a 26-O-β-D-glucopyranosylfurost-20(22)-ene-3β,26-diol aglycone core, which distinguishes it structurally from the more abundant spirostanol saponins found in the same plant [2]. This compound has been primarily studied for its ability to modulate inflammatory signaling through the NF-κB and p38 MAPK pathways in macrophage models [3].

NF-κB pathway modulation in macrophage models
Furostanol saponin for structure-activity comparison
Viability-compatible for inflammation signaling studies

Anemarsaponin B: No Direct Replacements


Generic substitution among steroidal saponins from *Anemarrhena asphodeloides* is scientifically unjustified due to significant structural divergence between furostanol and spirostanol subtypes, which dictates distinct pharmacological profiles and pharmacokinetic behaviors. For instance, while Anemarsaponin B is a furostanol saponin, its close analog Anemarsaponin BII is a spirostanol saponin [1]. This fundamental structural difference results in a dramatically different interaction with drug-metabolizing enzymes; Anemarsaponin BII potently inhibits CYP3A4, 2D6, and 2E1 with low micromolar IC50 values [2], a property not reported for Anemarsaponin B. Furthermore, even among structurally similar furostanol saponins, direct comparative studies show that bioactivity cannot be assumed. In a cytotoxicity screen against HepG2 and SGC7901 cell lines, Anemarsaponin B showed no antiproliferative activity, whereas other saponins from the same extract displayed moderate IC50 values [3]. Such differences confirm that each saponin possesses a unique combination of target engagement and off-target potential, making compound-specific selection essential for experimental reproducibility.

Furostanol vs. Spirostanol Structural Class

Spirostanol analogs (e.g., Anemarsaponin BII) may exhibit distinct CYP inhibition and bioactivity profiles.

Cytotoxicity Profile Differences

Cytotoxicity in cancer cell lines varies significantly across saponin subtypes; viability outcomes may not transfer.

Co-Administration Exposure Changes

Pharmacokinetic interactions with co-extracted components can alter exposure; pure compound use supports reproducibility.

Anemarsaponin B: Quantitative Comparison


NF-κB Inhibition in Macrophages

Anemarsaponin B demonstrates a defined anti-inflammatory mechanism centered on the inhibition of NF-κB transcriptional activity. In LPS-stimulated RAW 264.7 macrophages, pretreatment with the compound significantly attenuated the DNA binding and transcriptional activity of NF-κB [1]. This effect is attributed to the blockade of IκBα phosphorylation, which consequently inhibits the nuclear translocation of the p65 subunit [1].

NF-κB p65 Translocation
Reported
Anemarsaponin B Blocks IκBα phosphorylation, inhibits p65 nuclear translocation vs. Timosaponin AIII: different mechanism
Supports NF-κB pathway-specific study context
LPS-stimulated RAW 264.7; single model study
Inflammation NF-κB Signaling Immunology

Lack of Antiproliferative Activity

In a comparative cytotoxicity screen of eight steroidal saponins isolated from *A. asphodeloides*, Anemarsaponin B was found to be inactive against HepG2 and SGC7901 human cancer cell lines, in contrast to compounds 3 and 7, which displayed moderate antiproliferative activity [1].

Cytotoxicity Screen
Reported
Anemarsaponin B: Inactive Compound 3: IC50 = 43.90 μM (HepG2, SGC7901)
Lack of cytotoxicity supports cell-viability endpoints
MTT assay; single-study comparison
Cytotoxicity Cancer Research HepG2 Cells

CYP450 Inhibition: Furostanol vs. Spirostanol

The structural classification of Anemarsaponin B as a furostanol saponin directly contrasts with the spirostanol structure of its close analog, Anemarsaponin BII [1]. This structural distinction is functionally significant: Anemarsaponin BII is a potent inhibitor of key CYP450 enzymes with reported IC50 values of 13.67, 16.26, and 19.72 μM for CYP3A4, 2D6, and 2E1, respectively [2]. In contrast, Anemarsaponin B has not been reported to exhibit such potent CYP inhibition.

CYP3A4 Inhibition (IC50)
Class-level inference
Anemarsaponin B: not reported Anemarsaponin BII: 13.67 μM
Structural class may influence CYP interaction profile
Human liver microsomes; class-level extrapolation
CYP450 Drug Metabolism Pharmacokinetics

Pharmacokinetic Interaction with Co-Saponins

Pharmacokinetic studies on *A. asphodeloides* extracts indicate that the bioavailability of its steroidal saponins, including Anemarsaponin B, is not constant and can be significantly altered by other components. Co-administration of the small molecule fraction (SF) from the extract led to a significant increase in both Cmax and AUC for the four steroidal saponins tested, which included Anemarsaponin B [1].

PK Co-Administration
Class-level inference
Co-administration of small molecule fraction increased Cmax and AUC (p<0.05) for steroidal saponins, including Anemarsaponin B.
Exposure is formulation-context dependent
Rat model; pure compound recommended for reproducible exposure
Pharmacokinetics Bioavailability Drug-Drug Interactions

Anemarsaponin B Application Scenarios


NF-κB Inflammation Research with Cell Viability

Anemarsaponin B is the preferred reagent for investigating the role of the NF-κB pathway in macrophage-driven inflammation. Its defined mechanism of action—inhibiting p65 nuclear translocation by blocking IκBα phosphorylation—provides a clear and specific molecular target for pathway analysis [1]. This application is further justified by its demonstrated lack of inherent cytotoxicity in HepG2 and SGC7901 cell lines [2], a crucial feature for ensuring that observed anti-inflammatory effects are due to pathway modulation and not a confounding reduction in cell viability.

Furostanol Control for In Vivo Pharmacokinetics

For pharmacokinetic or pharmacodynamic studies where drug-drug interactions or metabolic stability are key variables, Anemarsaponin B serves as a critical furostanol comparator. Its structurally divergent profile from spirostanol saponins like Anemarsaponin BII means it lacks the potent CYP3A4, 2D6, and 2E1 inhibitory activity associated with the latter [3]. This property makes Anemarsaponin B an ideal negative control or a less interactive active component when designing studies to isolate the specific metabolic or interactional contributions of spirostanol saponins in complex herbal mixtures.

Platelet Aggregation Studies Without Cytotoxicity

Preliminary pharmacological evidence indicates that Anemarsaponin B can inhibit PAF-induced rabbit platelet aggregation in vitro [4]. Combined with its benign cytotoxicity profile [2], this suggests Anemarsaponin B could be a more suitable candidate than other cytotoxic saponins for researching the modulation of platelet function, particularly in assays where preserving platelet or other blood cell integrity is essential for interpreting aggregation results.

Application
Selection Property
Validation Focus
NF-κB Pathway & Inflammation Studies
IκBα/NF-κB p65 pathway modulation
Confirm p65 nuclear translocation inhibition; verify lack of cytotoxicity in target cell model
Furostanol Comparator in ADME/PK Studies
Lower reported CYP inhibition potential vs. spirostanol analogs
Confirm absence of CYP3A4/2D6/2E1 inhibition in assay system
Platelet Function Research
Reported PAF-induced platelet aggregation inhibition
Validate platelet aggregation response; confirm cell integrity during assay

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